molecular formula C23H27N3O B2465938 1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876889-06-4

1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2465938
CAS No.: 876889-06-4
M. Wt: 361.489
InChI Key: IPDRXHJGTPAHHP-UHFFFAOYSA-N
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Description

The chemical reagent 1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one presents a sophisticated hybrid scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure integrates a benzo[d]imidazole moiety linked to a pyrrolidin-2-one ring, a design that leverages the proven utility of both heterocyclic systems in the development of biologically active compounds. The benzo[d]imidazole nucleus is a key pharmacophore in various therapeutic agents, while the saturated pyrrolidine ring, compared to aromatic systems, offers enhanced three-dimensional coverage and distinct stereochemical properties that are advantageous for exploring pharmacophore space and optimizing interactions with biological targets . This specific molecular architecture suggests potential for investigating mechanisms related to inflammasome signaling. Benzimidazole-piperidine/ pyrrolidine hybrid structures have been identified as a novel class of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including auto-inflammatory, metabolic, and neurodegenerative disorders . Compounds featuring this core scaffold have demonstrated an ability to concentration-dependently inhibit NLRP3-dependent pyroptosis and IL-1β release in cellular models, potentially through the attenuation of ATPase activity within the NLRP3 protein complex . Furthermore, structurally related molecules containing the 1-benzyl-4-phenyl-1H-imidazol-2-yl group have been investigated as potent inhibitors of kinesin spindle protein (KSP), a validated target for the development of novel anti-cancer therapies . This indicates that the reagent serves as a versatile chemical template for probing diverse biological pathways, including immune regulation and cell proliferation. Its primary research value lies in its application as a key intermediate for the synthesis and structural optimization of new chemical entities, enabling detailed structure-activity relationship studies to develop potent and selective inhibitors for either NLRP3 or KSP. It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

1-tert-butyl-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-16-9-11-17(12-10-16)14-25-20-8-6-5-7-19(20)24-22(25)18-13-21(27)26(15-18)23(2,3)4/h5-12,18H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDRXHJGTPAHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring and a benzo[d]imidazole moiety. This compound has garnered attention due to its potential pharmacological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research.

  • Molecular Formula : C23H27N3O
  • Molecular Weight : 361.49 g/mol
  • CAS Number : 876889-06-4

Anticancer Properties

Compounds containing benzo[d]imidazole structures have been associated with various biological activities, including significant anticancer effects. Preliminary studies suggest that this compound may exhibit similar effects due to its structural attributes.

In vitro studies have shown that derivatives of benzo[d]imidazole can inhibit cell proliferation across various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.11 µM to 48.37 µM against different cancer cell lines, indicating their potential as anticancer agents .

Compound Cell Line IC50 (µM)
Example AMCF-70.11
Example BA5490.65
This compoundTBDTBD

Antimicrobial Activity

The presence of the benzo[d]imidazole unit in the compound suggests potential antimicrobial properties. Studies on related compounds indicate that they can exhibit activity against various bacterial strains and fungi, warranting further investigation into the antimicrobial efficacy of this compound.

Antiviral Activity

Research into similar compounds has revealed their ability to inhibit viral replication, particularly against HIV strains. The structure of this compound may allow for interactions with viral proteins, potentially leading to antiviral activity . However, specific assays are required to confirm its effectiveness against viruses like HIV or other pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of benzo[d]imidazole derivatives:

  • Anticancer Activity : A study evaluating various benzo[d]imidazole derivatives showed promising results against cancer cell lines with IC50 values indicating significant cytotoxicity .
  • Antiviral Mechanisms : Research on TIBO derivatives indicated that modifications in structure could enhance antiviral potency against HIV, suggesting that similar approaches could be applied to study the antiviral potential of this compound .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions can drastically affect biological activity, highlighting the need for further chemical modifications to optimize the efficacy of this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. The benzo[d]imidazole derivatives have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-715.63
A5490.12–2.78
PRXF 22Rv11.143

These derivatives exhibit significant cytotoxic effects, indicating their potential as effective anticancer agents. The mechanism of action often involves the inhibition of key cellular pathways that promote tumor growth.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that pyrrolidine-based compounds can inhibit the growth of various bacterial strains and fungi. The structural features of the benzo[d]imidazole moiety contribute to this activity by interacting with microbial cell membranes or essential metabolic pathways.

Antiviral Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence that compounds related to this compound may exhibit antiviral effects. These effects are primarily attributed to their ability to disrupt viral replication processes and modulate host immune responses.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical and preclinical settings:

  • Case Study 1 : A study on a series of benzo[d]imidazole derivatives demonstrated significant antitumor activity against a panel of human tumor cell lines, with specific derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Case Study 2 : Another investigation focused on the synthesis and biological evaluation of pyrrolidine-based compounds, revealing their potential as dual-action agents against both cancer and microbial infections .

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